molecular formula C11H14N2O3S B8415979 2-Amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide

2-Amino-5-(3-hydroxy-3-methylbut-1-ynyl)benzenesulfonamide

Cat. No. B8415979
M. Wt: 254.31 g/mol
InChI Key: YXTRCGAYRIYIPJ-UHFFFAOYSA-N
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Patent
US09145380B2

Procedure details

2-Amino-5-bromobenzenesulfonamide (2 g, 7.96 mmol), copper(I) iodide (0.076 g, 0.40 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.280 g, 0.40 mmol) were slurried in anhydrous N,N-dimethylformamide (6 mL) in a microwave vial. 2-Methyl-3-butyn-2-ol (2.316 mL, 23.89 mmol) followed by diisopropylamine (3.37 mL, 23.89 mmol) were added, the vial was capped, purged with argon and the mixture was heated in a microwave at 100° C. for 30 min. The mixture was filtered and the solvent was evaporated in vacuo. Purification by column chromatography, using a gradient of 60-70% ethyl acetate in heptane as the eluent, gave 0.92 g (46% yield) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.316 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
0.076 g
Type
catalyst
Reaction Step Five
Quantity
0.28 g
Type
catalyst
Reaction Step Six
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].[CH3:13][C:14]([OH:18])([C:16]#[CH:17])[CH3:15].C(NC(C)C)(C)C>CN(C)C=O.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]#[C:16][C:14]([OH:18])([CH3:15])[CH3:13])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10] |^1:35,54|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)S(=O)(=O)N
Step Two
Name
Quantity
2.316 mL
Type
reactant
Smiles
CC(C)(C#C)O
Step Three
Name
Quantity
3.37 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
copper(I) iodide
Quantity
0.076 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0.28 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the vial was capped
CUSTOM
Type
CUSTOM
Details
purged with argon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C#CC(C)(C)O)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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